4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid
Description
4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is a benzoic acid derivative featuring a morpholine-4-carbonylamino group at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₃N₂O₄, with a molecular weight of 250.26 g/mol . The morpholine moiety introduces both hydrogen-bonding capability (via the oxygen and nitrogen atoms) and conformational flexibility, making it a versatile scaffold in medicinal chemistry and materials science. This compound is typically synthesized via condensation reactions between 4-aminobenzoic acid and morpholine-4-carbonyl chloride or analogous reagents .
Properties
IUPAC Name |
4-(morpholine-4-carbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-11(16)9-1-3-10(4-2-9)13-12(17)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNBAQKFLJURAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Aminobenzoic Acid
The process begins with 1,4-phthalic acid monoester or monoamide, which reacts with hydroxylamine in an alcohol-water solution to form hydroxamic acid inorganic salts (e.g., 4-carboxybenzoyl hydroxamic acid potassium salt). For example, 1,4-phthalic acid monoester monoamide (0.06 mol) is suspended in methanol and treated with hydroxylamine hydrochloride neutralized by potassium hydroxide at 0–55°C for 14 hours. The resultant hydroxamic acid salt undergoes a rearrangement reaction under reflux conditions to yield 4-aminobenzoate, which is acidified to 4-aminobenzoic acid.
Acylation with Morpholine-4-Carbonyl Chloride
The 4-aminobenzoic acid is then acylated with morpholine-4-carbonyl chloride. This step typically employs a Schotten-Baumann reaction, where the amine reacts with the acyl chloride in a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide). The reaction proceeds at 0–25°C to minimize ester hydrolysis, yielding the protected morpholine carboxamide intermediate. Subsequent hydrolysis of the ester group (if present) using sodium hydroxide in methanol-water (20°C, 1 hour) furnishes the final carboxylic acid.
Key Data:
- Yield of 4-aminobenzoic acid: 88.26%
- Reaction temperature for acylation: 0–25°C
- Deprotection conditions: 2N HCl, pH 4–5
Synthetic Route 2: Direct Coupling of 4-Aminobenzoic Acid with Morpholine-4-Carboxylic Acid
An alternative strategy employs peptide coupling agents to directly conjugate 4-aminobenzoic acid with morpholine-4-carboxylic acid.
Activation of Carboxylic Acid
Morpholine-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction mixture is stirred at 0°C for 30 minutes to form the active ester.
Amide Bond Formation
4-Aminobenzoic acid is added to the activated ester solution, and the reaction is maintained at 25°C for 12–24 hours. The crude product is purified via recrystallization from ethanol-water, achieving yields of 70–85%.
Optimization Note:
Synthetic Route 3: Reductive Amination of 4-Formylbenzoic Acid
A journal-reported method for synthesizing analogous morpholine derivatives suggests a reductive amination pathway.
Condensation with Morpholine
4-Formylbenzoic acid reacts with morpholine in DMF at 50°C for 6 hours, forming an imine intermediate. Sodium triacetoxyborohydride (STAB) is then added to reduce the imine to the secondary amine.
Oxidation to Carboxamide
The resultant 4-(morpholinomethyl)benzoic acid is oxidized using Jones reagent (CrO₃ in H₂SO₄) to yield the carboxamide derivative. This method, however, suffers from moderate yields (50–60%) due to over-oxidation side reactions.
Comparative Analysis of Synthetic Methods
The Hofmann rearrangement offers superior scalability and yield but generates inorganic waste requiring neutralization. Direct coupling balances efficiency and safety, while reductive amination is less viable due to lower yields and hazardous reagents.
Experimental Optimization and Challenges
Solvent Selection
Polar aprotic solvents (DMF, methanol) enhance reaction rates in acylation steps but complicate purification. Ethanol-water mixtures are preferred for recrystallization due to favorable solubility profiles.
Temperature Control
Exothermic reactions, such as hydroxylamine addition, require ice-water cooling to prevent ester hydrolysis. Acylation at >25°C risks premature deprotection of the carboxylic acid group.
Byproduct Management
The Hofmann rearrangement generates inorganic salts (e.g., KCl), necessitating thorough washing with methanol-water. Chromatography is avoided in industrial settings to reduce costs, favoring precipitation-based purification.
Chemical Reactions Analysis
4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The morpholine ring and benzoic acid moiety play crucial roles in binding to these targets, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- vs. 4-Substituted Benzoic Acids
- 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid (CAS 21282-65-5): This ortho-substituted isomer has a molecular weight of 250.25 g/mol and is used as a pharmaceutical impurity reference standard . The ortho position introduces steric hindrance, reducing solubility in polar solvents compared to the para-substituted analog. Spectral differences include distinct ¹H NMR shifts, such as aromatic protons resonating at δ 7.5–8.1 ppm due to anisotropic effects .
- 4-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid: Exhibits higher melting points (237–238°C) compared to ortho derivatives, likely due to enhanced crystallinity from para-substitution symmetry . The para position allows for better conjugation with the carboxyl group, influencing UV absorption maxima (e.g., λmax ~267–341 nm in methanol) .
Functional Group Modifications
- 4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic Acid (2k): Replacing the carbonyl with a thioxo group increases molecular weight to 296.33 g/mol and elevates the melting point to 237–238°C . The thioxo group enhances electron-withdrawing effects, altering IR spectra (e.g., C=O stretch at ~1682 cm⁻¹ vs. C=S at ~1315 cm⁻¹) .
- 4-[5-(Morpholin-4-ylcarbonyl)pyridin-3-yl]benzoic Acid (6a): Incorporates a pyridine ring, increasing molecular weight to 312.33 g/mol and melting point to 216–218°C .
Heterocyclic and Sulfonamide Derivatives
- 4-(4′-Methoxy-4-biphenylylsulfonylamino)benzoic Acid: A sulfonamide derivative with a biphenyl group, molecular weight 385.40 g/mol . The sulfonamide group (-SO₂NH-) introduces strong hydrogen-bonding capacity, often exploited in protease inhibitors .
- 4-[(Quinolin-4-yl)amino]benzoic Acid Derivatives: Quinoline-substituted analogs (e.g., G01–G26) exhibit molecular weights ranging from 350–450 g/mol and demonstrate antimalarial and anticancer activities in docking studies .
Physicochemical and Spectral Data Comparison
Biological Activity
4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, also known as morpholino compound, is a derivative of benzoic acid that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a morpholine ring attached to a benzoic acid moiety. This unique structure may contribute to its biological properties, including enzyme inhibition and interaction with cellular pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains by interfering with their metabolic processes.
Anti-inflammatory Effects
There is evidence that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain proteases and kinases, which are critical in cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, leading to decreased protein synthesis in bacterial cells.
- Modulation of Signaling Pathways : It can alter signaling pathways related to inflammation and cell proliferation, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Regulation : The compound may influence ROS levels within cells, contributing to its anti-inflammatory and cytotoxic effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study involving cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis in tumor cells, indicating its potential as an anticancer agent.
- Infection Models : In vivo models showed that administration of this compound reduced bacterial load in infected tissues, supporting its use as an antimicrobial agent.
Q & A
What are the optimized synthetic routes for 4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling morpholine-4-carbonyl chloride with 4-aminobenzoic acid under basic conditions. Key factors include:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the amine group .
- Catalysis : Transition metal catalysts (e.g., Pd/C) may improve coupling efficiency in inert atmospheres .
- Temperature : Reactions performed at 0–5°C minimize side reactions like hydrolysis, while higher temperatures (40–60°C) accelerate coupling .
- Yield Optimization : Yields range from 60–85% depending on stoichiometric ratios (1:1.2 for amine:carbonyl chloride) and purification via recrystallization (ethanol/water) .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?
Answer:
Discrepancies often arise from tautomerism or solvent effects. Methodological approaches include:
- NMR Analysis : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts. The morpholine protons (δ 3.5–3.7 ppm) and aromatic protons (δ 7.8–8.2 ppm) should show consistent splitting patterns .
- IR Validation : Confirm the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and NH stretch at ~3300 cm⁻¹ to rule out degradation .
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: 264.26 g/mol) .
What advanced strategies exist for enhancing the compound’s solubility in biological assays?
Answer:
The carboxylic acid group enables pH-dependent solubility. For in vitro studies:
- Salt Formation : Prepare sodium or hydrochloride salts (e.g., 3-(morpholin-4-ylmethyl)benzoic acid HCl hydrate) to improve aqueous solubility .
- Co-Solvents : Use DMSO (<5% v/v) or PEG-400 for cell-based assays without precipitation .
- Prodrug Design : Esterify the carboxylic acid to increase membrane permeability, followed by enzymatic hydrolysis in vivo .
How does the compound interact with biological targets, and what assays validate its activity?
Answer:
The morpholine and benzoic acid moieties enable dual interactions:
- Enzyme Inhibition : Test against kinases (e.g., PI3K) via fluorescence polarization assays. IC₅₀ values <10 µM suggest competitive binding at the ATP site .
- Receptor Binding : Use surface plasmon resonance (SPR) to measure affinity for G-protein-coupled receptors (GPCRs), with KD values in the nM range indicating high potency .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .
What are the critical purity thresholds for this compound in pharmacological studies?
Answer:
- HPLC Criteria : ≥97% purity (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
- Impurity Profiling : Identify residual morpholine (<0.1%) via GC-MS or unreacted 4-aminobenzoic acid via TLC (silica gel, ethyl acetate/hexane) .
- Stability : Store at −20°C under argon to prevent oxidation; monitor degradation by LC-MS over 6 months .
How can computational methods predict the compound’s reactivity or toxicity?
Answer:
- DFT Calculations : Model the electron density of the carbonyl group to predict nucleophilic attack sites (e.g., at the morpholine nitrogen) .
- ADMET Prediction : Use tools like SwissADME to estimate LogP (~1.8), suggesting moderate lipophilicity, and ProTox-II for toxicity profiling (LD₅₀ >500 mg/kg in rodents) .
- Molecular Docking : Simulate binding to COX-2 or HDACs to prioritize targets for experimental validation .
What are the limitations of current applications, and how can structural modifications address them?
Answer:
- Metabolic Instability : The benzoic acid group undergoes glucuronidation. Replace with a bioisostere like tetrazole or sulfonamide .
- Off-Target Effects : Introduce substituents (e.g., fluoro or methyl groups) at the benzene ring to enhance selectivity .
- Synthetic Scalability : Optimize one-pot strategies to reduce steps; microwave-assisted synthesis cuts reaction time by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
